Demecolceine

Beschreibung

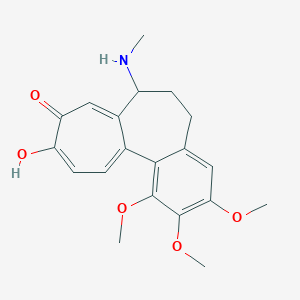

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWWYGQDYGSWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-11-6 |

Source

|

| Record name | Colchiceine, N-deacetyl-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Demecolcine vs. Colchicine: A Comparative Toxicological & Mechanistic Guide

Executive Directive: The Reversibility Thesis

For researchers and drug developers, the distinction between Colchicine and its analogue Demecolcine (Colcemid) is not merely one of potency, but of kinetic reversibility .

While both agents bind to the same domain on tubulin to inhibit microtubule polymerization, their utility is bifurcated by their dissociation rates. Colchicine forms a poorly reversible complex with tubulin, creating a sustained blockade essential for systemic anti-inflammatory action (e.g., in Gout) but resulting in a narrow therapeutic index and prolonged toxicity. Demecolcine , conversely, exhibits rapid binding and, crucially, rapid dissociation . This "fast-on, fast-off" kinetic profile reduces cumulative cytotoxicity, making it the superior agent for in vitro chromosomal analysis (karyotyping) where cell viability must be preserved post-arrest.

Molecular Pharmacology: Binding Kinetics & Mechanism

Structural & Kinetic Differences

Both compounds bind to the colchicine-binding domain at the interface of

| Feature | Colchicine | Demecolcine (Colcemid) | Implication |

| Structure | N-acetyl derivative | N-methyl derivative | Demecolcine is less lipophilic. |

| Binding Affinity ( | High ( | Lower relative affinity | Colchicine "locks" tubulin more effectively. |

| Dissociation ( | > 30 hours (essentially irreversible) | ~10-20 minutes (highly reversible) | Critical Differentiator: Demecolcine allows cells to re-enter the cell cycle after washout. |

| Tubulin Complex | Pseudo-irreversible conformational change | Reversible inhibition | Colchicine-tubulin complexes are stable; Demecolcine complexes dissociate rapidly. |

Mechanistic Pathway Visualization

The following diagram illustrates the differential binding kinetics that dictate the toxicity profiles of both agents.

Figure 1: Comparative Mechanism of Action. Note the feedback loop for Demecolcine representing rapid dissociation, contrasting with the linear, irreversible path of Colchicine.

Toxicological Profile: In Vivo & Clinical

Acute Toxicity Comparison (LD50)

Demecolcine is significantly less toxic on a milligram-per-kilogram basis compared to Colchicine. This margin of safety is attributed to its rapid clearance and lower binding affinity.

| Species | Route | Colchicine LD50 | Demecolcine LD50 | Toxicity Ratio |

| Mouse | Intraperitoneal (IP) | ~1.6 – 3.0 mg/kg | ~100 mg/kg | ~30-50x less toxic |

| Mouse | Oral | ~6.0 mg/kg | ~133 mg/kg | ~20x less toxic |

| Rat | Intravenous (IV) | ~1.6 mg/kg | ~2.0 mg/kg* | Similar (IV route bypasses metabolism) |

| Human | Oral (Est. Lethal) | ~0.8 mg/kg (Total ~7-26 mg) | N/A (Experimental Use) | Colchicine has a narrow therapeutic index. |

Key Insight: The disparity in toxicity is most pronounced in routes involving first-pass metabolism (Oral/IP). The IV data suggests that once in systemic circulation at high concentrations, both agents are potent poisons, but Demecolcine's metabolic clearance profile offers a protective buffer in non-IV administration.

Organ-Specific Toxicity

-

Colchicine:

-

Primary Target: Gastrointestinal epithelium (rapid turnover) and Multi-organ failure.

-

Metabolism: Major CYP3A4 substrate and P-gp substrate. High risk of drug-drug interactions (e.g., with Clarithromycin).[2]

-

Clinical Presentation: Severe diarrhea, vomiting, followed by bone marrow suppression and cardiovascular collapse.

-

-

Demecolcine:

-

Primary Target: Hematopoietic system (Bone Marrow).

-

Toxicity: Severe myelotoxicity (neutropenia) is the dose-limiting factor. It is considered teratogenic and mutagenic.[1]

-

Metabolism: Deacetylated analog; undergoes hepatic metabolism but with less accumulation than colchicine due to faster dissociation from tissues.

-

Experimental Protocols: Cytotoxicity & Cell Cycle Arrest

For drug development professionals, selecting the right agent for in vitro assays is critical. Use Demecolcine for synchronization/karyotyping. Use Colchicine for potency/toxicity screening or inflammation models.

Protocol: Cell Cycle Synchronization (Metaphase Arrest)

Objective: Accumulate cells in metaphase for karyotyping without inducing excessive apoptosis.

Reagents:

-

Demecolcine Solution: 10 µg/mL stock in PBS (protect from light).

-

Target Cells: Lymphocytes or Adherent Cell Lines (e.g., CHO, HeLa).

Workflow:

-

Culture: Grow cells to 70-80% confluence (log phase).

-

Treatment: Add Demecolcine to a final concentration of 0.1 – 0.5 µg/mL .

-

Note: Colchicine would require lower doses (0.05 µg/mL) and strict timing to avoid cell death.

-

-

Incubation: Incubate at 37°C for 30 – 60 minutes .

-

Validation: Check for rounded cells (mitotic shake-off) under phase-contrast microscopy.

-

-

Harvest:

-

Wash: Remove drug-containing media. Wash 2x with PBS.

-

Recovery (Optional): If studying cell cycle progression, add fresh media. Cells will exit metaphase within 60-90 minutes (impossible with Colchicine).

-

Fixation: For karyotyping, proceed immediately to hypotonic swelling (0.075M KCl) and fixation (Carnoy’s fixative).

-

Protocol Visualization

Figure 2: Experimental Workflow for Mitotic Arrest. Green path indicates the reversible workflow unique to Demecolcine.

References

-

Mechanism & Binding Kinetics

-

Toxicity & Pharmacology

-

Acute oral toxicity of colchicine in rats: effects of gender, vehicle matrix and pre-exposure to lipopolysaccharide.[3][4] (PubMed). Link

-

Demecolcine toxicity: a case report of severe hematopoietic toxicity. (Am J Med). Link

-

Colchicine toxicity: What pharmacists need to know. (BC Pharmacy Association). Link

-

-

Metabolism (CYP3A4)

-

Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform. (Biochem Pharmacol). Link

-

-

Research Applications

Sources

- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute oral toxicity of colchicine in rats: effects of gender, vehicle matrix and pre-exposure to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expulsion of demecolcine-induced micronuclei from mouse bone marrow polychromatic erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Demecolcine in in vivo animal models

An In-Depth Technical Guide to the Pharmacokinetics of Demecolcine in In Vivo Animal Models

Executive Summary

Demecolcine (also known as colcemid) is a potent microtubule-depolymerizing agent with significant utility in chemotherapy and cell biology research.[1] As a close structural analogue of colchicine, it functions by arresting cells in metaphase, a property that underpins its therapeutic and experimental applications.[1][2] However, the successful translation of any compound from a promising lead to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. The study of its Absorption, Distribution, Metabolism, and Excretion (ADME) in relevant biological systems is not merely a regulatory checkpoint but a fundamental necessity for defining safe and efficacious dosing regimens.[3]

This technical guide provides a comprehensive framework for designing and executing in vivo pharmacokinetic studies of demecolcine in animal models. Recognizing the scarcity of publicly available, detailed pharmacokinetic data for demecolcine, this document establishes a scientifically robust approach by leveraging the extensive knowledge of its parent compound, colchicine, as a predictive framework. We delve into the causality behind experimental design choices, provide detailed, field-proven protocols, and present the necessary tools for data interpretation, empowering research teams to generate the high-quality, self-validating data required for modern drug development.

Introduction to Demecolcine: The Compound and the Imperative for PK Profiling

Demecolcine is an alkaloid originally isolated from the autumn crocus, Colchicum autumnale.[4] Structurally, it is N-deacetyl-N-methyl-colchicine, a minor modification that results in reduced toxicity compared to its parent compound.[1] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules. At low concentrations, it suppresses microtubule dynamics, and at higher concentrations, it promotes their depolymerization, thereby disrupting the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[1] This leads to cell cycle arrest in metaphase.

The imperative to fully characterize the pharmacokinetics of demecolcine stems from several key drug development principles:

-

Exposure-Response Relationship: The therapeutic effect (and toxicity) of a drug is driven by the concentration of the active molecule at its site of action over time. PK studies are the only way to measure this exposure.[5]

-

Defining the Therapeutic Window: Understanding the rates of ADME allows for the design of dosing regimens that maintain plasma concentrations within the therapeutic window—high enough to be effective but low enough to avoid toxicity.

-

Interspecies Scaling: Data from animal models are foundational for predicting human pharmacokinetics, a critical step in planning first-in-human clinical trials.[6] Choosing the right animal models based on metabolic similarities is crucial for the success of this extrapolation.[7]

A Predictive Framework: Leveraging Colchicine's Pharmacokinetic Profile

Given the limited specific in vivo PK data for demecolcine, we turn to its well-studied precursor, colchicine, to build a predictive model. The structural similarity—differing only by an N-methyl group in place of an N-acetyl group—makes it highly probable that they share key pharmacokinetic pathways.[1][4]

Rationale and Causality

The N-acetyl to N-methyl substitution is a relatively minor change that is unlikely to fundamentally alter the molecule's interaction with the primary determinants of its disposition: metabolic enzymes and efflux transporters. Both are lipid-soluble, tricyclic alkaloids.[8] Therefore, it is reasonable to hypothesize that demecolcine, like colchicine, will be a substrate for the cytochrome P450 (CYP) enzyme system and the P-glycoprotein (P-gp) efflux pump, which are pivotal in governing colchicine's pharmacokinetics.[8][9]

The Known ADME Profile of Colchicine in Animal Models

-

Absorption: Colchicine exhibits low and variable oral bioavailability in rats (reported as <8%).[10] This is largely attributed to extensive first-pass metabolism in the gut and liver and its nature as a substrate for the P-gp efflux transporter, which actively pumps the drug back into the intestinal lumen.[5][8][9]

-

Distribution: Colchicine has a large volume of distribution (Vd), indicating extensive movement from the plasma into tissues.[5][10] It preferentially accumulates in cells like neutrophils, which contributes to its long duration of action despite a relatively short plasma half-life.[8][11]

-

Metabolism: The liver is the primary site of metabolism.[12] Colchicine undergoes oxidative demethylation primarily via the CYP3A4 isoenzyme of the cytochrome P450 system.[8][9][11] Genetic variations (polymorphisms) in CYP enzymes can lead to significant inter-individual differences in metabolism and, consequently, drug exposure.[7][13][14]

-

Excretion: Elimination of colchicine and its metabolites occurs mainly through biliary excretion into the feces, with a smaller portion (~20% in rats after parenteral dosing) eliminated renally in the urine.[10][12] Enterohepatic recirculation, where the drug is excreted in bile and then reabsorbed from the intestine, can also play a role.[12]

This profile for colchicine provides a strong starting hypothesis for demecolcine: expect low oral bioavailability, extensive tissue distribution, metabolism primarily by CYP3A enzymes, and elimination predominantly via the biliary route.

Designing a Robust In Vivo Pharmacokinetic Program for Demecolcine

A successful PK program is built on a logical progression of experiments designed to answer specific questions about the drug's journey through the body.[3]

Foundational Prerequisite: A Validated Bioanalytical Method

Before any animal is dosed, a sensitive, specific, and robust method for quantifying demecolcine in biological matrices (primarily plasma) must be developed and validated. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and specificity.[15][16]

Why this is critical: The entire pharmacokinetic profile is constructed from the concentration-time data. If the underlying measurements are not accurate and precise, the entire study is invalid. The validation process, following regulatory guidelines, ensures the method is trustworthy and includes assessments of linearity, accuracy, precision, stability, and matrix effects.[15]

The In Vivo Study: Absorption and Bioavailability

This study aims to determine the rate and extent to which demecolcine enters systemic circulation after oral administration.

-

Experimental Design: A crossover design in a single cohort of cannulated rats (e.g., Sprague-Dawley) is most efficient.[10] Animals first receive an intravenous (IV) bolus dose. After a washout period, the same animals receive an oral (PO) dose via gavage.

-

Causality: The IV dose serves as the 100% bioavailability reference, as it is administered directly into the circulation. By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose (dose-normalized), the absolute oral bioavailability (F%) can be calculated. Serial blood sampling via the cannula allows for the full concentration-time curve to be defined from a single animal, reducing biological variability.[15]

The In Vivo Study: Tissue Distribution

This study determines where the drug goes in the body and which tissues it may accumulate in.[17]

-

Experimental Design: Following a single IV or PO dose to a cohort of non-cannulated animals, groups of animals are euthanized at various time points (e.g., corresponding to Cmax, and at several points during the elimination phase). Key tissues and organs (liver, kidneys, spleen, heart, lungs, brain, etc.) are harvested.[3] Drug concentrations in tissue homogenates are then measured by LC-MS/MS.[18]

-

Causality: This provides a snapshot of the drug's location at different times. High tissue-to-plasma concentration ratios indicate accumulation. This is critical for identifying potential target organs for toxicity and for understanding if the drug reaches its intended site of action.[18] For microtubule inhibitors, accumulation in highly proliferative tissues like the spleen or intestines might be expected.

The In Vivo Study: Metabolism

These studies identify the metabolic pathways and the major metabolites.

-

Experimental Design: A mass balance study using radiolabeled ([¹⁴C] or [³H]) demecolcine is the definitive approach.[19] After a single dose, plasma, urine, and feces are collected over time until the majority of the radioactivity is recovered.[19] Samples are then analyzed to identify the parent drug and its metabolites. In vitro follow-up using liver microsomes can then be used to pinpoint the specific CYP enzymes involved.

-

Causality: The radiolabel allows for the tracking of all drug-related material, even unknown metabolites, ensuring a complete picture of the drug's fate.[19] Identifying metabolites is crucial because they could be active, inactive, or toxic. Pinpointing the metabolizing enzymes (e.g., CYP3A4) helps predict potential drug-drug interactions.[7][20]

The In Vivo Study: Excretion

This study quantifies the routes by which the drug and its metabolites leave the body.

-

Experimental Design: This is often combined with the mass balance study. The total radioactivity recovered in urine and feces over 72-96 hours provides the primary routes of elimination.[21] For a more detailed analysis, a bile-duct cannulated animal model can be used to directly measure the amount of drug excreted into the bile versus the urine.[19]

-

Causality: Knowing the primary route of elimination is vital for predicting how the drug might behave in patients with renal or hepatic impairment. If a drug is primarily cleared by the kidneys, a patient with poor kidney function would be at risk of toxic accumulation.[22]

Visualization of a Typical In Vivo PK Workflow

The following diagram illustrates the logical flow of a standard pharmacokinetic study in an animal model.

Caption: Standard workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters & Data Interpretation

Non-compartmental analysis (NCA) of the plasma concentration-time data yields several critical parameters. The table below summarizes these parameters and provides hypothetical values for demecolcine, extrapolated from published data on colchicine in rats.[10][23][24]

| Parameter | Abbreviation | Definition | Hypothetical Value (Rat Model) | Significance for Drug Development |

| Maximum Concentration | Cmax | The highest observed concentration in plasma. | 50-100 ng/mL | Related to acute efficacy and toxicity. |

| Time to Cmax | Tmax | The time at which Cmax is reached. | 0.5 - 1.0 h | Indicates the rate of absorption. |

| Area Under the Curve | AUC | The total drug exposure over time. | 150-300 ng*h/mL | The primary measure of overall drug exposure. |

| Elimination Half-Life | t½ | The time required for the plasma concentration to decrease by half. | 2 - 4 h | Determines dosing interval and time to steady-state. |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | 1.0 - 2.0 L/h/kg | Measures the body's efficiency in eliminating the drug. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | > 5 L/kg | Indicates the extent of tissue distribution. A high Vd suggests the drug is not confined to the plasma. |

| Oral Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. | < 15% | Critical for determining the oral dose needed to achieve therapeutic exposure. |

Detailed Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats (IV and PO Dosing)

This protocol outlines a standard procedure for assessing the pharmacokinetics of demecolcine in Sprague-Dawley rats.

1. Animal Model and Preparation:

- Species: Male Sprague-Dawley rats (n=5 per group), weight 200-250g.

- Justification: Rats are a standard rodent model with well-characterized physiology and are large enough for serial blood sampling.[10]

- Preparation: Animals are surgically fitted with a jugular vein cannula for blood collection and allowed to recover for at least 48 hours. Animals are fasted overnight before dosing.

2. Dosing Formulation:

- IV Formulation: Prepare a 1 mg/mL solution of demecolcine in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Filter-sterilize before use.

- PO Formulation: Prepare a 2 mg/mL suspension of demecolcine in 0.5% methylcellulose in water.

- Justification: The vehicle must be non-toxic and capable of solubilizing or suspending the drug for accurate administration.

3. Dosing and Sampling:

- IV Administration: Administer a 1 mg/kg bolus dose via the tail vein.

- PO Administration: Administer a 5 mg/kg dose via oral gavage.

- Blood Sampling: Collect ~150 µL of blood from the jugular vein cannula into heparinized tubes at the following time points:

- IV Group: Pre-dose, 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose.[15]

- PO Group: Pre-dose, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose.

4. Sample Processing:

- Immediately following collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[15]

- Transfer the plasma supernatant to uniquely labeled cryovials.

- Store all plasma samples at -80°C until bioanalysis.

Protocol: Bioanalytical Sample Quantification using LC-MS/MS

This protocol provides a general framework for the quantification of demecolcine from plasma samples.

1. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- To 50 µL of plasma in a 96-well plate, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled demecolcine or a structurally similar compound like colchicine).

- Justification: Acetonitrile is a strong organic solvent that precipitates plasma proteins, which would otherwise interfere with the analysis. The internal standard corrects for variability during sample preparation and analysis.

- Vortex the plate for 5 minutes, then centrifuge at 4000 rpm for 15 minutes.

- Transfer the clear supernatant to a new plate for injection onto the LC-MS/MS system.

2. LC-MS/MS Conditions (Hypothetical):

- LC Column: C18 column (e.g., 50 mm × 2.1 mm, 3 µm).[15]

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A time-based gradient from low to high organic phase (Mobile Phase B) to elute demecolcine from the column.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

- Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for demecolcine and the internal standard, ensuring high specificity.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (demecolcine/internal standard) against the known concentrations of prepared standards.

- Calculate the concentration of demecolcine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

While a complete, publicly documented pharmacokinetic profile for demecolcine in animal models remains elusive, this guide provides the necessary scientific framework and practical methodologies to generate such data. By leveraging the well-understood ADME properties of the closely related compound colchicine, researchers can design hypothesis-driven studies with a high probability of success. The protocols detailed herein represent industry-standard, validated approaches for obtaining the reliable PK data essential for advancing demecolcine through the drug development pipeline.

Future work should focus on executing these studies to generate definitive ADME data for demecolcine. Of particular importance will be head-to-head comparisons with colchicine in the same animal models to directly quantify differences in bioavailability, metabolism, and clearance, which will ultimately inform its potential therapeutic advantages.

References

-

Cui, W., et al. (2018). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2018, 3184759. Available from: [Link]

-

Al-Shorbagy, A., et al. (2024). Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses. Biomedicine & Pharmacotherapy, 179, 117454. Available from: [Link]

-

Grienke, U., et al. (2014). Therapeutic Review: Colchicine. Journal of Exotic Pet Medicine, 23(3), 245-249. Available from: [Link]

-

Wikipedia contributors. (2023, November 29). Demecolcine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Angelidis, C., et al. (2018). Colchicine Pharmacokinetics and Mechanism of Action. Current Pharmaceutical Design, 24(6), 659-663. Available from: [Link]

-

Food and Drug Administration (FDA). Metabolism and Pharmacokinetic Studies. Available from: [Link] (Note: Specific document URL may vary, refer to FDA guidance documents on preclinical studies).

-

Angelidis, C., et al. (2018). Colchicine Pharmacokinetics and Mechanism of Action. Bentham Science Publishers. Available from: [Link]

-

Cui, W., et al. (2018). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. Semantic Scholar. Available from: [Link]

-

Slobodnick, A., et al. (2015). Colchicine: a review of its mechanism of action, pharmacokinetics, and toxicity. The Journal of Clinical Pharmacology, 55(11), 1234-1242. Available from: [Link]

-

Cerquaglia, C., et al. (2021). Colchicine acts selectively in the liver to induce hepatokines that inhibit myeloid cell activation. Nature Communications, 12(1), 2197. Available from: [Link]

-

Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 220401, Demecolcine. Available from: [Link]

-

DynaMedex. Cytochrome P450 Drug Metabolism. Available from: [Link]

-

Niel, E., & Scherrmann, J. M. (2006). [Colchicine: recent data on pharmacokinetics and clinical pharmacology]. Presse medicale (Paris, France : 1983), 35(11 Pt 2), 1766–1772. Available from: [Link]

-

Georgescu, A., et al. (2022). Effects of Colchicine in a Rat Model of Diet-Induced Hyperlipidemia. Medicina, 58(2), 184. Available from: [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]

-

Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Available from: [Link]

-

Diegelmann, R. F., et al. (1987). Colchicine does not provide a sustained blockage of collagen and plasma protein secretion by rat hepatocytes. Connective Tissue Research, 16(6), 493-503. Available from: [Link]

-

Wikipedia contributors. (2023, November 29). Demecolcine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

BioIVT. (n.d.). Excretion Studies for In Vivo ADME in Drug Development. Available from: [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available from: [Link]

-

Vasiliev, J. M., et al. (1970). Effect of colcemid on the locomotory behaviour of fibroblasts. Journal of Embryology and Experimental Morphology, 24(3), 625-640. Available from: [Link]

-

ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry for the simultaneous quantitative analysis of ketamine and medetomidine in ovine plasma. Available from: [Link]

-

Alali, F. Q., et al. (2006). Determination of (–)-demecolcine and (–)-colchicine content in selected Jordanian Colchicum species. Natural Product Research, 20(1), 17-24. Available from: [Link]

-

Witek, J., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1541-1553. Available from: [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

-

Sicho, M., et al. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. CPT: Pharmacometrics & Systems Pharmacology, 11(10), 1318-1329. Available from: [Link]

-

Lippincott NursingCenter. (2021). Cytochrome Enzymes and Drug Interactions. Available from: [Link]

-

Biocytogen. (2023). Mapping Drug Biodistribution: Tracing the Journey to Target Tissues. Available from: [Link]

-

Kanda, R., et al. (1994). Effects of colcemid concentration on chromosome aberration analysis in human lymphocytes. Journal of Radiation Research, 35(1), 41-47. Available from: [Link]

-

MuriGenics. (n.d.). PK/Bio-distribution. Available from: [Link]

-

Schwarz, M., et al. (2006). Fxr(-/-) mice adapt to biliary obstruction by enhanced phase I detoxification and renal elimination of bile acids. The Journal of Steroid Biochemistry and Molecular Biology, 98(2-3), 143-154. Available from: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of brucine after intravenous and oral administration to rats. Available from: [Link]

-

Linder, M. C. (2020). Copper Homeostasis in Mammals, with Emphasis on Secretion and Excretion. A Review. International Journal of Molecular Sciences, 21(14), 4949. Available from: [Link]

-

Palme, R., et al. (2009). Excretion of catecholamines in rats, mice and chicken. Wiener Tierärztliche Monatsschrift, 96(9-10), 242-247. Available from: [Link]

-

Sinclair, B., et al. (2018). The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model. Antimicrobial Agents and Chemotherapy, 62(7), e00159-18. Available from: [Link]

Sources

- 1. Demecolcine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. metabolon.com [metabolon.com]

- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Pk/bio-distribution | MuriGenics [murigenics.com]

- 18. biocytogen.com [biocytogen.com]

- 19. bioivt.com [bioivt.com]

- 20. dynamedex.com [dynamedex.com]

- 21. Excretion of catecholamines in rats, mice and chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. optibrium.com [optibrium.com]

- 24. The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

Demecolcine role in chemically assisted oocyte enucleation

An In-Depth Technical Guide to the Role of Demecolcine in Chemically Assisted Oocyte Enucleation

Abstract

Oocyte enucleation, the process of removing the nuclear material from an oocyte, is a foundational step in somatic cell nuclear transfer (SCNT) and related reproductive technologies. While traditional mechanical enucleation is effective, it is technically demanding, invasive, and can result in significant cytoplasmic loss.[1] Chemically assisted enucleation (CAE) presents a streamlined alternative, utilizing pharmacological agents to induce the extrusion of the oocyte's chromosomes within a distinct cytoplasmic protrusion, simplifying their subsequent removal. This guide provides a comprehensive technical overview of demecolcine, a potent microtubule-depolymerizing agent, and its pivotal role in CAE. We will explore its mechanism of action, detail optimized protocols for various species, evaluate its impact on cellular physiology and developmental competence, and provide a comparative analysis against other enucleation methodologies.

Introduction: The Enucleation Imperative in SCNT

The success of animal cloning via SCNT hinges on the meticulous preparation of a developmentally competent recipient cytoplast—an oocyte devoid of its own genetic material.[2] The traditional approach involves physically aspirating the metaphase-II (MII) spindle and associated chromosomes using a fine glass pipette, often guided by DNA-specific fluorescent dyes and UV irradiation.[1][3] This method, while established, is fraught with challenges: it requires expensive micromanipulation equipment, considerable technical skill, and the UV exposure may be detrimental to the cytoplast's viability.[3][4]

Chemically assisted enucleation (CAE) emerged as a promising alternative to mitigate these issues. The core principle of CAE is to treat mature oocytes with a cytoskeleton-disrupting agent that induces the formation of a small, visible membrane bleb or protrusion containing the condensed maternal chromosomes.[1][5] This protrusion can then be easily and quickly removed with minimal loss of cytoplasm, obviating the need for complex micromanipulation and potentially harmful UV light.[6] Demecolcine, a derivative of colchicine, is one of the most widely studied and successfully implemented agents for this purpose.[7][8]

Demecolcine: Mechanism of Action in the Oocyte

Demecolcine functions as a potent antimitotic agent by disrupting microtubule dynamics. Its primary mechanism involves binding to tubulin subunits, preventing their polymerization into microtubules and promoting the disassembly of existing ones.[1][9] In the context of a metaphase-II arrested oocyte, this has profound consequences for the meiotic spindle.

Disruption of the Meiotic Spindle

The MII oocyte is held in arrest by a complex interplay of factors, including Maturation-Promoting Factor (MPF), with its chromosomes aligned on the metaphase plate of the meiotic spindle.[1][5] This spindle is a highly organized microtubule-based structure responsible for chromosome segregation. When an oocyte is exposed to demecolcine, the depolymerization of spindle microtubules begins. This effect can be observed as early as 30 minutes after treatment, leading to a significant reduction in microtubule density and spindle size.[2][8]

Cytoskeletal Imbalance and Protrusion Formation

The formation of the characteristic cytoplasmic protrusion is not solely due to microtubule depolymerization but results from a carefully orchestrated imbalance between the oocyte's microtubule and microfilament (actin) networks.[7][10] While demecolcine effectively eliminates the microtubule-based spindle, it has little direct effect on the cortical actin microfilaments.[10] This disruption of the normal cytoskeletal equilibrium is believed to be the driving force behind the protrusion.[10] An actin-rich contractile ring often forms around the condensed chromosome mass, further aiding in its expulsion into the bleb.[7]

The process is visually summarized in the workflow below.

Impact on Cell Cycle Regulators

Demecolcine treatment also influences key cell cycle regulators. By destroying the meiotic spindle, demecolcine can inhibit the degradation of cyclin B1, a regulatory subunit of MPF.[1] This leads to a transient increase and subsequent stabilization of MPF activity, which is crucial for maintaining the oocyte in a competent, arrested state prior to nuclear transfer.[1][5] Furthermore, studies in goat oocytes have shown that demecolcine treatment significantly increases MAP kinase (MAPK) activity, which, along with MPF, appears to be implicated in controlling the formation of the cytoplasmic protrusion.[7][9]

Experimental Protocols for Demecolcine-Assisted Enucleation

The optimal concentration and duration of demecolcine treatment are species-specific and critical for achieving high rates of protrusion formation without compromising oocyte viability.

Optimized Treatment Parameters by Species

The following table summarizes empirically determined optimal conditions for demecolcine treatment across several commonly studied mammalian species.

| Species | Demecolcine Concentration | Incubation Time | Protrusion Rate (%) | Reference(s) |

| Bovine | 0.05 - 0.5 µg/mL | 1 - 2 hours | 55 - 62% | [4][8] |

| Porcine | 0.4 µg/mL | 45 - 60 minutes | >70% | [1][6][11] |

| Goat | 0.4 µg/mL | 30 minutes | ~92% | [12] |

| Mouse | Not specified, but effective | Not specified, but effective | ~84% | [13] |

Note: Protrusion rates can be influenced by oocyte quality, maturation conditions, and specific laboratory protocols.

Step-by-Step Generalized Protocol

This protocol provides a framework for CAE using demecolcine. Researchers should optimize parameters based on their specific species and experimental setup.

Materials:

-

In-vitro matured Metaphase-II (MII) oocytes

-

Handling/culture medium (e.g., SOFaa, NCSU-37) appropriate for the species

-

Demecolcine stock solution (e.g., 1 mg/mL in DMSO)

-

Enucleation medium: Handling medium containing demecolcine at the optimal concentration.

-

(Optional) Cytochalasin B (CB) for post-enucleation handling

-

Micropipettes (holding and enucleation pipettes)

Workflow:

Advantages:

-

Higher Efficiency and Speed: CAE is generally faster and less laborious than mechanical enucleation, allowing for the processing of a larger number of oocytes in a given time. [4][6]* Reduced Invasiveness: By removing only a small protrusion, CAE minimizes the loss of cytoplasm, which may contain factors important for subsequent embryonic development. [1][13]* No UV Damage: The method eliminates the need for DNA-specific dyes and UV irradiation, avoiding potential damage to the cytoplast. [6]* Lower Skill Threshold: While still requiring micromanipulation, the visual cue of the protrusion makes the process significantly easier than locating an invisible spindle within the cytoplasm. [1] Disadvantages:

-

Potential Cytotoxicity: Demecolcine is an antimitotic drug and improper concentration or prolonged exposure could be detrimental to oocyte health and subsequent embryo development. [14]However, studies have shown that when used correctly, the treatment does not impair in-vitro development. [8][13]* Species-Specific Variability: The efficacy of demecolcine can vary significantly between species, and even between strains within a species, requiring careful optimization. [2][15]For instance, the technique is highly effective in bovine, porcine, and goat oocytes but less so in human oocytes. [13]* Interaction with Other Chemicals: The protrusion induced by demecolcine can be reversed by treatment with the microfilament inhibitor Cytochalasin B (CB). [7][10][12]This is a critical consideration, as CB is often used in SCNT protocols to increase membrane flexibility. Therefore, enucleation must be performed in a CB-free medium. [10]

Developmental Competence of Chemically Enucleated Cytoplasts

A crucial endpoint for any enucleation technique is the ability of the resulting cytoplast to support the development of a cloned embryo to term. Multiple studies have demonstrated that embryos reconstructed from demecolcine-enucleated oocytes have developmental potential comparable, and in some cases superior, to those from mechanically enucleated oocytes.

-

In porcine SCNT , the in-vivo developmental potential of embryos from DEM-treated oocytes was significantly greater than that of embryos from mechanically enucleated oocytes. [1][5]* In bovine studies , cleavage and blastocyst rates of 84.5% and 27.6%, respectively, were achieved using cytoplasts from demecolcine treatment, demonstrating the high efficiency of the technique. [8]* Post-activation treatment with demecolcine has also been shown to improve the preimplantation development of SCNT pig embryos by promoting the formation of a single pronucleus and maintaining normal ploidy. [16] These findings suggest that the less invasive nature of demecolcine-assisted enucleation and its favorable effects on the oocyte's cytoplasmic environment may contribute to enhanced developmental outcomes. [2]

Conclusion and Future Outlook

Demecolcine-assisted oocyte enucleation represents a significant advancement in the field of reproductive biotechnology. By leveraging a fundamental understanding of cytoskeletal dynamics, this technique provides a simpler, faster, and less invasive alternative to traditional mechanical methods. Its ability to induce a distinct, chromosome-containing protrusion streamlines the enucleation process, reduces cytoplasmic loss, and eliminates the need for potentially harmful UV irradiation. The resulting cytoplasts are competent to support full-term development of cloned animals, with some studies indicating improved outcomes.

Future research will likely focus on further refining species-specific protocols, exploring the long-term epigenetic consequences of transient demecolcine exposure, and investigating alternative or synergistic chemical agents to further improve the efficiency and safety of chemically assisted enucleation. For researchers and drug development professionals in the SCNT field, a thorough understanding and proficient application of this technique are invaluable for enhancing experimental throughput and success.

References

-

Spate, L. D., et al. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. Biology of Reproduction, 68(4), 1458–1467. [Link]

-

Li, S., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. PLoS ONE, 9(3), e92205. [Link]

-

Oback, B., et al. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. ResearchGate. [Link]

-

Li, X. C., et al. (2008). The use of demecolcine for enucleation of bovine oocytes. Italian Journal of Animal Science, 7(2), 209-218. [Link]

-

Meng, Q., et al. (2011). Enucleation of demecolcine-treated bovine oocytes in cytochalasin-free medium: mechanism investigation and practical improvement. Cellular Reprogramming, 13(5), 411-418. [Link]

-

Li, S., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. ResearchGate. [Link]

-

Li, G. P., et al. (2008). Demecolcine-assisted enucleation of goat oocytes: protocol optimization, mechanism investigation, and application to improve the developmental potential of cloned embryos. Cloning and Stem Cells, 10(2), 189-202. [Link]

-

Zhang, Y., et al. (2014). The Effects of Demecolcine, Alone or in Combination with Sucrose on Bovine Oocyte Protrusion Rate, MAPK1 Protein Level and C-Mos Gene Expression Level. Cellular Physiology and Biochemistry, 34(6), 2117-2126. [Link]

-

Hosseini, S. M., et al. (2015). Chemically assisted somatic cell nuclear transfer without micromanipulator in the goat: effects of demecolcine, cytochalasin-B, and MG-132 on the efficiency of a manual method of oocyte enucleation using a pulled Pasteur pipette. Animal Reproduction Science, 157, 11-18. [Link]

-

Li, S., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. PLOS ONE. [Link]

-

Ibáñez, E., et al. (2009). Antimitotic treatments for chemically assisted oocyte enucleation in nuclear transfer procedures. Cloning and Stem Cells, 11(1), 139-150. [Link]

-

Ibáñez, E., et al. (2009). Antimitotic Treatments for Chemically Assisted Oocyte Enucleation in Nuclear Transfer Procedures. ResearchGate. [Link]

-

Vajta, G., et al. (2005). Chemically assisted handmade enucleation of porcine oocytes. Cloning and Stem Cells, 7(2), 103-111. [Link]

-

Hosseini, S. M., et al. (2015). Chemically assisted somatic cell nuclear transfer without micromanipulator in the goat: Effects of demecolcine, cytochalasin-B, and MG-132 on the efficiency of a manual method of oocyte enucleation using a pulled Pasteur pipette. ResearchGate. [Link]

-

Meng, Q., et al. (2011). Enucleation of Demecolcine-Treated Bovine Oocytes in Cytochalasin-Free Medium: Mechanism Investigation and Practical Improvement. OUCI. [Link]

-

Ibáñez, E., et al. (2011). Demecolcine- and nocodazole-induced enucleation in mouse and goat oocytes for the preparation of recipient cytoplasts in somatic cell nuclear transfer procedures. Theriogenology, 75(3), 527-541. [Link]

-

Dode, M. A., et al. (2009). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Reproduction, Fertility and Development, 21(3), 476-484. [Link]

-

Hyun, S. H., et al. (2009). Post-activation treatment with demecolcine improves development of somatic cell nuclear transfer embryos in pigs by modifying the remodeling of donor nuclei. Molecular Reproduction and Development, 76(7), 648-657. [Link]

-

Tan, J. H., et al. (2014). Role of cytoskeleton in regulating fusion of nucleoli: a study using the activated mouse oocyte model. Biology of Reproduction, 91(3), 72. [Link]

-

Dode, M. A., et al. (2009). Effects of demecolcine on microtubule composition and chemically assisted enucleation of bovine oocytes. FAO AGRIS. [Link]

-

Li, G. P., White, K. L., & Bunch, T. D. (2004). Review of enucleation methods and procedures used in animal cloning. Cloning and Stem Cells, 6(1), 5-13. [Link]

-

Dode, M. A., et al. (2009). Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. ResearchGate. [Link]

-

Schuh, M. (n.d.). Analysis of cytoskeletal organization and function in oocyte meiosis. Max Planck Institute for Biophysical Chemistry. [Link]

-

Terada, Y., et al. (2008). Cytoskeletal Dynamics during Oocyte Maturation and Fertilization in Primates with Comparison to Rodents. Journal of Mammalian Ova Research, 25, 127-132. [Link]

-

Li, G. P., et al. (2004). Review of Enucleation Methods and Procedures Used in Animal Cloning: State of the Art. ResearchGate. [Link]

-

Ibáñez, E., et al. (2011). Demecolcine- and nocodazole-induced enucleation in mouse and goat oocytes for the preparation of recipient cytoplasts in somatic cell nuclear transfer procedures. ResearchGate. [Link]

-

Kawakami, M., et al. (2003). Effect of demecolcine and nocodazole on the efficiency of chemically assisted removal of chromosomes and the developmental potential of nuclear transferred porcine oocytes. Cloning and Stem Cells, 5(4), 339-345. [Link]

-

Brunet, S., & Maro, B. (2005). Cytoskeleton and cell cycle control during meiotic maturation of the mouse oocyte: integrating time and space. Reproduction, 130(6), 801-811. [Link]

-

Evans, J. P. (n.d.). Cytoskeletal and nuclear dynamics in the oocyte-to-egg and egg-to-embryo transitions. ESHRE. [Link]

-

Special Issue : Effect of Toxicants on Oocyte Quality and Embryo Development. (n.d.). MDPI. [Link]

Sources

- 1. Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. biblio.naturalsciences.be [biblio.naturalsciences.be]

- 5. researchgate.net [researchgate.net]

- 6. Chemically assisted handmade enucleation of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demecolcine-assisted enucleation of goat oocytes: protocol optimization, mechanism investigation, and application to improve the developmental potential of cloned embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Enucleation of demecolcine-treated bovine oocytes in cytochalasin-free medium: mechanism investigation and practical improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of demecolcine and nocodazole on the efficiency of chemically assisted removal of chromosomes and the developmental potential of nuclear transferred porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemically assisted somatic cell nuclear transfer without micromanipulator in the goat: effects of demecolcine, cytochalasin-B, and MG-132 on the efficiency of a manual method of oocyte enucleation using a pulled Pasteur pipette - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimitotic treatments for chemically assisted oocyte enucleation in nuclear transfer procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Post-activation treatment with demecolcine improves development of somatic cell nuclear transfer embryos in pigs by modifying the remodeling of donor nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synchronization of HeLa Cells Using Demecolcine

Executive Summary & Mechanism of Action

Achieving a highly synchronized cell population is the bedrock of reproducible cell cycle research. While various agents exist to arrest cells in mitosis, Demecolcine (N-deacetyl-N-methylcolchicine, commonly known as Colcemid™) remains a gold standard for HeLa cells due to its specific binding kinetics and lower toxicity profile compared to its parent compound, colchicine.[1]

Mechanism of Action

Demecolcine functions as a microtubule-depolymerizing agent.[1][2][3] It binds specifically to the colchicine-binding domain at the interface of

Consequently, the Spindle Assembly Checkpoint (SAC) is activated. The SAC complex (involving Mad2, BubR1, and Bub3) inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1 and Securin. This locks the cells in Metaphase , characterized by condensed chromosomes and high Cyclin B1-Cdk1 activity.

Why Demecolcine?

-

Reversibility: Unlike colchicine, Demecolcine binding is more readily reversible upon washout, allowing cells to re-enter the cell cycle for progression studies.

-

Specificity: At optimal concentrations, it disrupts spindle dynamics without causing the extensive non-specific damage associated with higher doses of microtubule poisons.

Mechanistic Pathway Diagram

Figure 1: Molecular pathway of Demecolcine-induced metaphase arrest. Demecolcine prevents microtubule polymerization, triggering the Spindle Assembly Checkpoint (SAC) to halt the cycle.

Optimization Strategy: The "Golden Range"

The most common failure mode in HeLa synchronization is incorrect dosing.

-

Too Low (<0.02 µg/mL): "Mitotic slippage" occurs. Cells transiently arrest but satisfy the checkpoint (or bypass it) and exit mitosis as tetraploid G1 cells.

-

Too High (>0.5 µg/mL): Cytotoxicity increases. Microtubules are depolymerized so aggressively that reformation upon washout is sluggish or impossible.

Optimal Concentration Table

| Parameter | Optimal Value | Range | Notes |

| Concentration | 0.1 µg/mL (~270 nM) | 0.05 – 0.15 µg/mL | 0.1 µg/mL is the robust standard for HeLa. |

| Stock Solution | 10 µg/mL | N/A | Dissolve in PBS or media. Store at -20°C. |

| Incubation Time | 12–16 Hours | 4 – 18 Hours | Shorter times (4h) require pre-synchronization (e.g., Thymidine). |

| Reversibility | High | - | Wash 3x with warm PBS to reverse. |

Protocol: Sequential Double Thymidine & Demecolcine Block

For high-fidelity synchronization (>90% mitotic index), a single Demecolcine block is insufficient because it only catches cells passing through M-phase during the incubation.

The Solution: Use a Double Thymidine Block to align all cells at the G1/S border, release them synchronously, and then apply Demecolcine strictly when the wave of cells enters Mitosis.

Experimental Workflow Diagram

Figure 2: Timeline for the Double Thymidine / Demecolcine sequential synchronization protocol.

Step-by-Step Methodology

Reagents:

-

HeLa Cells: Maintained in DMEM + 10% FBS.[4]

-

Thymidine Stock: 100 mM (50x). Final concentration: 2 mM.[5]

-

Demecolcine Stock: 10 µg/mL.[1] Final concentration: 0.1 µg/mL.

Procedure:

-

Seeding (Day 0): Plate HeLa cells to reach ~30-40% confluency. Do not overgrow; contact inhibition interferes with synchronization.

-

Thymidine Block 1 (Day 1, 17:00): Add Thymidine to 2 mM . Incubate for 18 hours .

-

Result: Cells in S-phase arrest immediately; cells in G2/M/G1 continue until they reach the G1/S border.

-

-

Release 1 (Day 2, 11:00): Aspirate media. Wash 2x with warm PBS. Add fresh complete media. Incubate for 9 hours .

-

Result: All cells exit G1/S and transit through S-phase.

-

-

Thymidine Block 2 (Day 2, 20:00): Add Thymidine to 2 mM . Incubate for 17 hours .

-

Result: Cells are tightly synchronized at the G1/S border.

-

-

Release 2 (Day 3, 13:00): Aspirate media. Wash 2x with warm PBS. Add fresh complete media.

-

Critical Step: Start the clock (T=0).

-

-

Demecolcine Trap (T = 8 hours post-release): At approximately 8 hours after release (when cells are in late G2), add Demecolcine to a final concentration of 0.1 µg/mL .

-

Harvest (T = 12 hours post-release): Incubate for 4 hours.

-

Observation: Cells will round up and detach loosely.

-

Collection: Perform a "Mitotic Shake-off" by gently tapping the flask and collecting the supernatant. This ensures you only harvest the mitotic cells, leaving any non-synchronized interphase cells attached to the plastic.

-

Validation & Quality Control

Do not assume synchronization worked. You must validate the Mitotic Index .

Method A: Microscopy (Rapid Check)

-

Take a small aliquot of harvested cells.

-

Fix with Methanol:Acetic Acid (3:1) or 4% Paraformaldehyde.

-

Stain with DAPI or Hoechst 33342.

-

Count: Visualize under fluorescence. Mitotic cells show condensed chromosomes (no nuclear envelope).

-

Target: >90% of cells should exhibit condensed chromatin.

Method B: Flow Cytometry (Quantitative)

-

Fix cells in 70% Ethanol (-20°C).

-

Stain with Propidium Iodide (PI) + RNase A.

-

Analyze: Look for the G2/M peak (4N DNA content).

-

Note: PI alone cannot distinguish G2 from M. For definitive M-phase proof, co-stain with anti-Phospho-Histone H3 (Ser10) antibody.

-

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Mitotic Yield (<50%) | Cells were too confluent at start. | Seed at lower density (30%). Contact inhibition prevents cycling. |

| Low Mitotic Yield (<50%) | Release wash was insufficient. | Wash 3x with large volumes of PBS to remove all Thymidine. |

| High Cell Death / Debris | Demecolcine concentration too high. | Reduce to 0.05 µg/mL. |

| Cells in G1 (2N) Peak | Mitotic slippage (incubation too long). | Reduce Demecolcine incubation from 4h to 2h. |

References

-

Ma, H. T., & Poon, R. Y. (2011).[6] Synchronization of HeLa cells. Methods in Molecular Biology, 761, 151–161.[6] Link

-

Whitfield, M. L., et al. (2002). Identification of genes periodically expressed in the human cell cycle and their expression in tumors. Molecular Biology of the Cell, 13(6), 1977-2000. Link

-

Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle.[1][3][5][7][8] Journal of Cell Science, 102(3), 387-392. Link

-

Biological Industries. (2017).[1] Colcemid Solution Instructions for Use. Cellseco Product Data. Link

-

Wang, Z. (2022).[7] Synchronization of HeLa Cells to Mitotic Subphases.[9] Springer Protocols, 2579, 73-81. Link

Sources

- 1. cellseco.com [cellseco.com]

- 2. Demecolcine - LKT Labs [lktlabs.com]

- 3. Demecolcine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases | Springer Nature Experiments [experiments.springernature.com]

Mastering Cell Cycle Control: A Guide to Preparing and Applying Demecolcine Stock Solutions

For researchers in cell biology and drug development, the precise manipulation of the cell cycle is a fundamental requirement for a vast array of experimental designs. Demecolcine, a potent microtubule-depolymerizing agent, is an indispensable tool for inducing mitotic arrest, enabling applications from chromosome analysis to cell synchronization for cancer therapy research.[1][2][3] This guide provides a comprehensive, experience-driven protocol for the preparation, storage, and application of Demecolcine stock solutions using Dimethyl Sulfoxide (DMSO), ensuring reproducibility and efficacy in your research.

The Science of Arrest: Understanding Demecolcine and DMSO

Demecolcine's Mechanism of Action

Demecolcine, also known as Colcemid, is a derivative of colchicine but is notably less toxic.[4][5] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules.[6][7] This binding inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle.[8] By disrupting spindle formation, Demecolcine effectively arrests cells in the metaphase stage of mitosis.[1][4] At lower concentrations, it can suppress microtubule dynamics and affect cell migration, while at higher concentrations, it promotes the detachment of microtubules from their organizing centers.[1] This ability to halt cell division at a specific phase is leveraged for various applications, including synchronizing cell populations for experiments and preparing cells for karyotyping.[1][4][9]

Why DMSO is the Solvent of Choice

Dimethyl Sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent.[10][11] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an ideal vehicle for many water-insoluble substances used in cell culture, including Demecolcine.[10][12] Key properties of DMSO that make it suitable for this application include:

-

High Solubilizing Power: Demecolcine readily dissolves in DMSO at high concentrations.[13][14]

-

Miscibility with Aqueous Media: DMSO is completely miscible with water and cell culture media, allowing for easy dilution of the stock solution to working concentrations.[10][11][15]

-

Cryoprotectant Properties: While not its primary role here, DMSO's ability to prevent ice crystal formation is a testament to its interaction with aqueous systems and is a crucial aspect of cell cryopreservation.[11][12][16]

It is critical, however, to be mindful of DMSO's potential effects on cells. While most cell lines can tolerate final DMSO concentrations up to 0.5%, higher concentrations can be cytotoxic.[17] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.

Visualizing the Workflow: From Powder to Application

The following diagram illustrates the overall process of preparing and using a Demecolcine stock solution.

Caption: Workflow for Demecolcine stock preparation and use.

Quantitative Overview: Demecolcine Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₅NO₅ | [13] |

| Molecular Weight | 371.43 g/mol | [7][13] |

| Appearance | Pale yellow powder | [7] |

| Solubility in DMSO | ≥ 25 mg/mL | [13][14] |

| Storage of Powder | 2-8°C | [18] |

Protocol: Preparation of a 10 mg/mL Demecolcine Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which allows for minimal addition of DMSO to the final cell culture.

Materials:

-

Demecolcine powder (ensure high purity, ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, RNase/DNase-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.

Safety Precautions:

-

Demecolcine is mutagenic, tumorigenic, and teratogenic.[4][5][19] Handle with extreme care in a designated area, such as a chemical fume hood.

-

DMSO can facilitate the absorption of chemicals through the skin.[11] Always wear appropriate gloves and avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for both Demecolcine and DMSO before starting.

Procedure:

-

Pre-labeling: Label sterile cryovials with "Demecolcine," the concentration (10 mg/mL), the date of preparation, and your initials.

-

Weighing Demecolcine: In a chemical fume hood, carefully weigh out the desired amount of Demecolcine powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of Demecolcine.

-

Dissolution: Transfer the weighed Demecolcine powder into a sterile tube. Add the appropriate volume of anhydrous DMSO to achieve the final concentration of 10 mg/mL (e.g., add 1 mL of DMSO to 10 mg of Demecolcine).

-

Mixing: Tightly cap the tube and vortex thoroughly until the Demecolcine powder is completely dissolved. The solution should be clear.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into the pre-labeled cryovials in volumes appropriate for your typical experiments (e.g., 20-50 µL).

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[20] Protect from light.[19]

Application Protocol: Cell Synchronization

This is a general protocol for arresting cells in metaphase. The optimal concentration and incubation time will vary depending on the cell line and experimental goals, and should be determined empirically.

Procedure:

-

Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Thawing and Dilution:

-

Retrieve one aliquot of the Demecolcine stock solution from the freezer and thaw it at room temperature.

-

In a sterile tube, dilute the stock solution in pre-warmed complete culture medium to the desired working concentration. Common working concentrations range from 0.05 to 0.5 µg/mL.[4] For example, to achieve a final concentration of 0.1 µg/mL in 10 mL of medium, you would add 1 µL of a 1 mg/mL intermediate dilution (prepared from your 10 mg/mL stock).

-

-

Treatment: Remove the existing medium from your cells and replace it with the medium containing the diluted Demecolcine.

-

Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for a predetermined period. Incubation times can range from a few hours to overnight, depending on the cell cycle length and the desired degree of synchronization.

-

Verification of Arrest (Optional but Recommended): To confirm mitotic arrest, you can analyze a sample of the treated cells. This can be done by:

-

Microscopy: Observe the cells under a phase-contrast microscope. A high percentage of rounded, mitotic cells should be visible.

-

Flow Cytometry: Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution. A significant peak at the G2/M phase should be observed.[21]

-

-

Downstream Applications: After incubation, the cells are ready for your specific application, such as karyotyping, protein extraction for cell cycle-specific analysis, or release from the block to study progression through the cell cycle.

Mechanism of Action: Microtubule Disruption

The following diagram illustrates how Demecolcine disrupts microtubule dynamics to induce mitotic arrest.

Caption: Demecolcine's interference with microtubule polymerization.

Concluding Remarks

The preparation of a Demecolcine stock solution in DMSO is a straightforward yet critical procedure that underpins many advanced cell biology techniques. By understanding the mechanism of action, adhering to strict safety protocols, and carefully optimizing application-specific parameters, researchers can reliably harness the power of this mitotic inhibitor. The protocols and insights provided here serve as a robust foundation for achieving consistent and reproducible results in your investigations of the cell cycle and its role in health and disease.

References

-

Demecolcine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved February 20, 2026, from [Link]

-

HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved February 20, 2026, from [Link]

-

Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved February 20, 2026, from [Link]

-

Biological Industries. (2017, October). Colcemid Solution. Retrieved February 20, 2026, from [Link]

-

Biological Industries. (n.d.). Colcemid (Demecolcine) Solution. Retrieved February 20, 2026, from [Link]

-

Inxight Drugs. (n.d.). DEMECOLCINE. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Conditions for inducing cell-cycle arrest at G2/M phase to mouse four-cell embryos. Retrieved February 20, 2026, from [Link]

-

Genbiotech. (n.d.). Colcemid (Demecolcine) Solution 10 ml. Retrieved February 20, 2026, from [Link]

-

CSIR NET Life Science Coaching. (2026, February 19). Microtubule Stabilizing Chemical. Retrieved February 20, 2026, from [Link]

-

Shanghai Dr. Cell Co., Ltd. (n.d.). Colcemid (Demecolcine) Solution product information. Retrieved February 20, 2026, from [Link]

-

Biosera. (n.d.). Technical data sheet Colcemid 10µg/ml in PBS (Demecolcin). Retrieved February 20, 2026, from [Link]

-

XL BIOTEC. (n.d.). Demecolcine solution 10 µg/ml. Retrieved February 20, 2026, from [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 20, 2026, from [Link]

-

Biowest. (n.d.). Colcemid 10 μg/ml in PBS (Demecolcin). Retrieved February 20, 2026, from [Link]

-

Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved February 20, 2026, from [Link]

-

Hansen, M. B., Nielsen, S. E., & Berg, K. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 577. [Link]

-

Wakayama, T., & Yanagimachi, R. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. Biology of Reproduction, 68(4), 1479-1487. [Link]

-

Saraiva, N. Z., Perecin, F., Méo, S. C., Ferreira, C. R., Tetzner, T. A., & Garcia, J. M. (2009). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Cloning and stem cells, 11(1), 141–152. [Link]

-

ResearchGate. (2025, August 7). (PDF) Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. Retrieved February 20, 2026, from [Link]

-

Gali, V., & Skultety, L. (2021). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. International journal of molecular sciences, 22(19), 10793. [Link]

-

Helin, K. (2002, June 15). State-‐of-‐the-‐art in human cell synchronization. Retrieved February 20, 2026, from [Link]

-

Bitesize Bio. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved February 20, 2026, from [Link]

Sources

- 1. Demecolcine - Wikipedia [en.wikipedia.org]

- 2. Karyotyping Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Karyotyping Reagents | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. cellseco.com [cellseco.com]

- 5. genbiotech.net [genbiotech.net]

- 6. medkoo.com [medkoo.com]

- 7. Demecolcine - LKT Labs [lktlabs.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. himedialabs.com [himedialabs.com]

- 12. oricellbio.com [oricellbio.com]

- 13. caymanchem.com [caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]

- 16. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Japan [eppendorf.com]

- 17. lifetein.com [lifetein.com]

- 18. 477-30-5・Demecolcine・045-16963・049-16961[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 19. Colcemid (Demecolcine) Solution – Cellseco [cellseco.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. bitesizebio.com [bitesizebio.com]

Preparation of aqueous Demecolcine solution without precipitation

Application Note: Robust Preparation of Aqueous Demecolcine Solutions

Executive Summary

Demecolcine (N-deacetyl-N-methylcolchicine), commonly known by the trade name Colcemid™, is a microtubule-depolymerizing drug used extensively for chromosome analysis (karyotyping) and cell synchronization.[1][2][3] While structurally similar to colchicine, it exhibits reduced toxicity.[2][4][5][6]

A frequent technical failure in Demecolcine protocols is precipitation during the preparation of stock solutions or upon dilution into aqueous media. This precipitation is often microscopic, leading to inconsistent dosing, failed metaphase arrests, and poor experimental reproducibility.

This guide provides a scientifically grounded protocol to prepare stable Demecolcine solutions, focusing on solubility limits, solvent selection, and specific mixing kinetics to prevent "crashing out."

Physicochemical Profile & Solubility Limits

To prevent precipitation, one must operate within the thermodynamic solubility limits of the compound. Demecolcine is lipophilic; while it possesses amine groups that allow for some aqueous solubility, it is prone to aggregation in high-salt buffers (salting out).[6]

| Parameter | Value | Notes |

| Molecular Weight | 371.43 g/mol | |

| Solubility (Water) | ~10–25 mg/mL | Conditional:[6][7][8] Requires pure water, warm temp.[6] Unstable long-term.[6] |

| Solubility (PBS) | < 5 mg/mL | Risk:[6][9] Salts in PBS reduce solubility significantly.[6] |

| Solubility (DMSO) | > 25 mg/mL | Recommended for Stock Solutions.[6][8][10] |

| Solubility (Ethanol) | > 30 mg/mL | Alternative organic solvent.[6][8] |

| Stability | Light Sensitive | Degrades to lumicolchicine derivatives upon UV exposure.[6] |

| pKa | ~1.7, ~12 (Amine) | Weakly basic; solubility improves slightly at lower pH.[6] |

The Mechanism of Precipitation

Understanding why Demecolcine precipitates is the key to prevention.[6]

-

Local Supersaturation: When a concentrated stock (e.g., in DMSO) is added rapidly to an aqueous buffer, the local concentration at the injection site transiently exceeds the aqueous solubility limit, causing immediate nucleation of crystals.

-

Salting Out: Physiological buffers (PBS, DMEM) contain high ionic strength.[6] The ions compete for water molecules (hydration shells), effectively reducing the water available to solvate the hydrophobic regions of Demecolcine.

-

Temperature Shock: Diluting a room-temperature stock into 4°C buffer reduces kinetic energy, promoting crystal lattice formation.[6]

Protocol A: The "Gold Standard" Solvent-Assisted Method

Best for: Long-term storage, high reproducibility, and cell culture spikes.

This method utilizes Dimethyl Sulfoxide (DMSO) to create a high-concentration "Master Stock," which is then diluted into a "Working Stock" without precipitation.[6]

Reagents & Equipment

-

Anhydrous DMSO (Sterile filtered, cell culture grade).[6]

-

Sterile 1X PBS (Phosphate Buffered Saline), pH 7.4.[6]

-

Amber microcentrifuge tubes (Light protection).[6]

Step-by-Step Workflow

Step 1: Preparation of Master Stock (10 mg/mL in DMSO)

-

Equilibrate the Demecolcine vial to room temperature before opening to prevent water condensation (which catalyzes degradation).[6]

-

Weigh the necessary amount of Demecolcine (e.g., 10 mg).[6]

-

Add 1.0 mL of anhydrous DMSO .

-

Vortex vigorously for 30 seconds until fully dissolved. The solution should be clear and yellow.

-

Checkpoint: If particles remain, sonicate in a water bath for 5 minutes at room temperature.[6]

-

-

Aliquot into amber tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

-

Store at -20°C. (Stable for 6–12 months).

Step 2: Preparation of Aqueous Working Solution (10 µg/mL) Target: A 1000x dilution of the Master Stock, suitable for direct addition to cell culture.

-

Thaw one aliquot of Master Stock (10 mg/mL) at room temperature.

-

Prepare 10 mL of sterile PBS in a 15 mL conical tube. Warm PBS to 37°C.

-

The "Dropwise-Vortex" Technique:

-

While vortexing the PBS tube at medium speed, add 10 µL of the Master Stock dropwise into the center of the vortex.

-

Critical: Do not inject the DMSO stock against the side of the tube; it must hit the moving liquid to disperse instantly.

-

-

The resulting solution (10 µg/mL) is stable at 4°C for up to 2 weeks.

Protocol B: Direct Aqueous Preparation (Organic-Free)

Best for: Extremely sensitive applications where even trace DMSO (<0.1%) is toxic.[6]

Warning: Aqueous stocks are less stable and more prone to microbial growth.[6] Prepare fresh.

-

Add 10 mL of sterile ultrapure water (not PBS).

-

Vortex and warm to 37°C for 10 minutes. Sonicate if necessary.[6][10]

-

Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.[6]

-

Do not autoclave: Heat will degrade the molecule.[6]

-

-